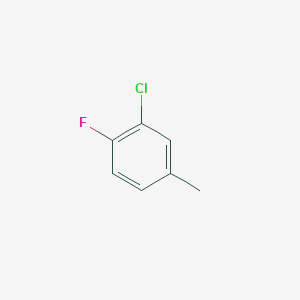

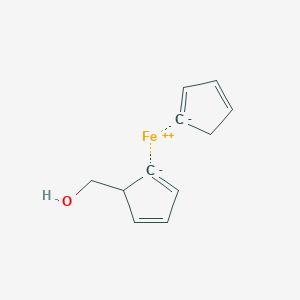

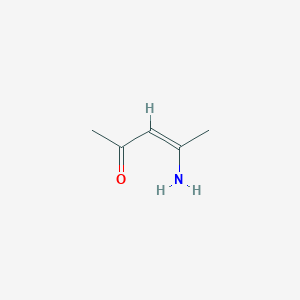

![molecular formula C10H15N2Na3O7 B074560 Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate CAS No. 1330-54-7](/img/structure/B74560.png)

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, also known as EDTA, is a chelating agent widely used in scientific research. EDTA is a synthetic amino acid that is capable of binding to metal ions, making it useful in a variety of applications such as metal ion removal, protein purification, and DNA sequencing. In

Mecanismo De Acción

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate binds to metal ions through its four carboxylic acid groups and two amine groups. The binding of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate to metal ions forms a stable complex, which prevents the metal ion from participating in chemical reactions. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can bind to a wide variety of metal ions, including calcium, magnesium, and iron.

Efectos Bioquímicos Y Fisiológicos

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have a variety of biochemical and physiological effects. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has been shown to have anticoagulant properties, which may be useful in the treatment of blood clotting disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has several advantages for lab experiments. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is a highly effective chelating agent, capable of removing metal ions from samples with high efficiency. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is also relatively easy to use and is widely available. However, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate has several limitations as well. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can interfere with certain chemical reactions, particularly those involving metal ions. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate. One area of research is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the development of new applications for Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, particularly in the treatment of diseases. Finally, there is a need for further research on the biochemical and physiological effects of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate, particularly in the context of disease treatment.

Métodos De Síntesis

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide to form trisodium Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate. The synthesis of Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Aplicaciones Científicas De Investigación

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is widely used in scientific research due to its ability to chelate metal ions. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is commonly used in protein purification to remove metal ions that can interfere with protein function. Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is also used in DNA sequencing to remove metal ions that can interfere with the sequencing reaction. In addition, Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate is used in analytical chemistry to remove metal ions from samples, allowing for more accurate analysis.

Propiedades

Número CAS |

1330-54-7 |

|---|---|

Nombre del producto |

Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |

Fórmula molecular |

C10H15N2Na3O7 |

Peso molecular |

344.2 g/mol |

Nombre IUPAC |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |

InChI |

InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |

Clave InChI |

WHNXAQZPEBNFBC-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] |

Densidad |

1.285 |

Punto de inflamación |

Flash point: 100 °C (closed cup) |

melting_point |

288 °C (hydate) |

Otros números CAS |

1330-54-7 139-89-9 |

Descripción física |

DryPowder; Liquid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Números CAS relacionados |

150-39-0 (Parent) |

Solubilidad |

Insoluble in most organic solvents In water, 480 g/L at 20 °C |

Sinónimos |

Glycine, N-2-bis(carboxymethyl)aminoethyl-N-(hydroxyethyl)-, trisodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

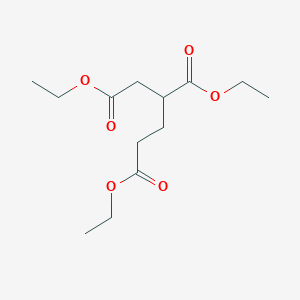

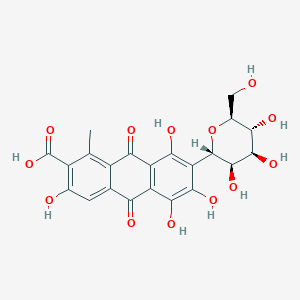

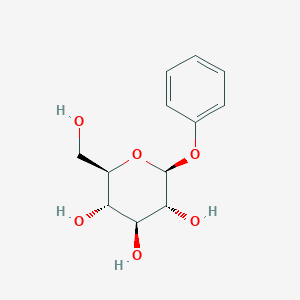

![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)